1-Bromo-4,4,4-trifluorobutane (CAS: 406-81-5) is a highly versatile, terminal fluoroalkylating agent utilized extensively in pharmaceutical, agrochemical, and materials science synthesis. Featuring a primary bromide leaving group and a terminal trifluoromethyl moiety separated by a two-carbon aliphatic spacer, this compound serves as the premier building block for introducing the 4,4,4-trifluorobutyl group. In procurement contexts, it is prioritized over its chloride and iodide analogs due to its highly favorable balance of synthetic reactivity, shelf stability, and commercial scalability. It readily undergoes nucleophilic substitution (SN2) and metalation (e.g., Grignard formation), making it a critical precursor for modifying lipophilicity, metabolic stability, and target binding affinity in advanced active pharmaceutical ingredients (APIs) and specialty polymers [1].
Substituting 1-bromo-4,4,4-trifluorobutane with close analogs often leads to process failures or severe yield reductions. Attempting to use 1-chloro-4,4,4-trifluorobutane to reduce raw material costs typically results in sluggish reaction kinetics, requiring harsher conditions or specialized catalysts that can degrade sensitive substrates. Conversely, 1-iodo-4,4,4-trifluorobutane, while highly reactive, suffers from poor photostability and a high propensity for Wurtz-type homocoupling during metalation. Furthermore, substituting with the shorter-chain 1-bromo-3,3,3-trifluoropropane introduces the strong electron-withdrawing effect of the CF3 group directly adjacent to the beta-carbon, severely retarding SN2 reactivity and heavily favoring undesired beta-elimination under basic conditions [1].
In the preparation of organomagnesium reagents, the choice of halide is critical for reliable initiation and high yield. 1-Bromo-4,4,4-trifluorobutane readily reacts with magnesium turnings in ethereal solvents under standard conditions to form the corresponding Grignard reagent in high yields (>80%). In contrast, 1-chloro-4,4,4-trifluorobutane exhibits significant initiation latency and often requires aggressive activation methods, such as the use of Rieke magnesium, iodine, or elevated temperatures, which can compromise process safety and reproducibility[1].
| Evidence Dimension | Grignard initiation and yield |
| Target Compound Data | Spontaneous or mild initiation, >80% yield |
| Comparator Or Baseline | 1-Chloro-4,4,4-trifluorobutane: Sluggish initiation, requires chemical activation |
| Quantified Difference | Eliminates the need for specialized magnesium activation and significantly reduces initiation failure rates. |
| Conditions | Standard Grignard conditions (Mg turnings, THF/Et2O, mild heating) |
Reliable Grignard initiation is essential for safe, scalable manufacturing, making the bromide the preferred choice over the cheaper but unpredictable chloride.
For the alkylation of heteroatoms, the bromide leaving group offers a vastly superior kinetic profile compared to the chloride. 1-Bromo-4,4,4-trifluorobutane typically reacts 50 to 100 times faster than 1-chloro-4,4,4-trifluorobutane in standard SN2 reactions. This kinetic advantage allows for lower reaction temperatures, shorter cycle times, and the avoidance of forcing conditions that can lead to substrate degradation or polyalkylation [1].
| Evidence Dimension | Relative SN2 reaction rate |
| Target Compound Data | High reactivity (relative rate ~50-100x) |
| Comparator Or Baseline | 1-Chloro-4,4,4-trifluorobutane: Low reactivity (relative rate 1x) |
| Quantified Difference | 50-100 fold increase in alkylation rate under identical conditions. |
| Conditions | Standard SN2 alkylation (e.g., K2CO3, DMF or MeCN, mild heating) |
Faster kinetics translate directly to higher throughput, lower energy costs, and cleaner reaction profiles in API synthesis.
The distance between the strongly electron-withdrawing trifluoromethyl group and the reactive carbon center profoundly impacts chemoselectivity. In 1-bromo-3,3,3-trifluoropropane, the CF3 group is beta to the leaving group, which increases the acidity of the adjacent protons and strongly promotes beta-elimination to form 3,3,3-trifluoropropene under basic conditions. In 1-bromo-4,4,4-trifluorobutane, the additional methylene spacer places the CF3 group in the gamma position, effectively insulating the reactive center and restoring standard primary alkyl bromide reactivity, thereby suppressing elimination and maximizing substitution yields [1].
| Evidence Dimension | Ratio of substitution to elimination (SN2/E2) |
| Target Compound Data | High substitution selectivity, minimal elimination |
| Comparator Or Baseline | 1-Bromo-3,3,3-trifluoropropane: Prone to extensive beta-elimination |
| Quantified Difference | Significant reduction in elimination by-products due to the gamma-CF3 insulation effect. |
| Conditions | Basic alkylation conditions or Grignard formation |
Minimizing elimination side reactions is critical for maximizing the yield of the desired fluorinated product and simplifying downstream purification.
While 1-iodo-4,4,4-trifluorobutane offers marginally higher reactivity in certain couplings, it is inherently unstable, prone to rapid photodegradation, and releases iodine upon prolonged storage, requiring strict dark and cold storage conditions. 1-Bromo-4,4,4-trifluorobutane provides an optimal balance, exhibiting excellent shelf stability under standard laboratory and industrial storage conditions without sacrificing the reactivity required for efficient synthesis .
| Evidence Dimension | Precursor shelf stability |
| Target Compound Data | Stable under standard ambient storage |
| Comparator Or Baseline | 1-Iodo-4,4,4-trifluorobutane: Light and heat sensitive, prone to decomposition |
| Quantified Difference | Eliminates the need for specialized cold/dark storage and reduces material loss due to degradation. |
| Conditions | Long-term storage and bulk handling |
Superior stability reduces procurement waste, simplifies logistics, and ensures consistent reagent quality across multiple synthetic batches.
Where this compound is the right choice for introducing a 4,4,4-trifluorobutyl group into pharmaceutical candidates to enhance metabolic stability and optimize the lipophilicity (logP) profile, leveraging its clean SN2 reactivity and avoiding the harsh conditions required by the chloride analog [1].
Where this compound is the right choice for synthesizing fluorinated monomers or end-capping polymers (e.g., via Grignard addition or RAFT polymerization), benefiting from its reliable metalation and lack of elimination side reactions compared to shorter-chain analogs [2].
Where this compound is the right choice for the scalable alkylation of heterocyclic scaffolds in agrochemical research, providing a cost-effective, highly reactive, and shelf-stable alternative to the corresponding iodide [3].
Flammable;Irritant